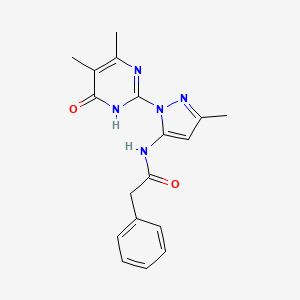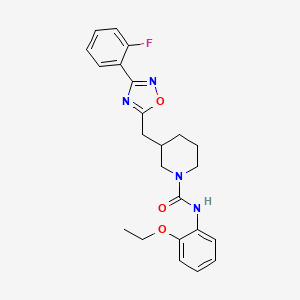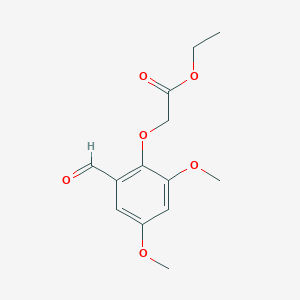
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide, also known as OTBQ, is a small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. Specifically, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell growth and division. By inhibiting these enzymes, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. One area of interest is in the development of novel N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide and its potential therapeutic applications in various disease states. Finally, studies are needed to determine the optimal dosing and administration of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in order to maximize its therapeutic potential.
合成法
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can be synthesized using a multi-step process that involves the condensation of 2-aminobenzamide with 2-chloroquinoline in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptotetrahydrothiophene-3-one to produce N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has shown potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(23-19-11-12-27-21(19)25)15-6-9-17(10-7-15)26-13-16-8-5-14-3-1-2-4-18(14)22-16/h1-10,19H,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHQRBZGLTLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)



![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)

